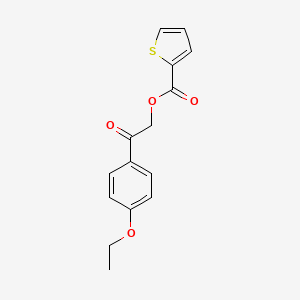![molecular formula C23H25N3O2 B5659046 2,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-6-quinoxalinecarboxamide](/img/structure/B5659046.png)
2,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-6-quinoxalinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoxaline derivatives are synthesized through various methods, often involving cyclization reactions, and the manipulation of functional groups to achieve the desired substitution pattern. For instance, derivatives similar to the compound may be synthesized by starting from readily available building blocks, employing cyclization reactions under controlled conditions, and further functionalization steps (Seddigheh Sheikhi-Mohammareh et al., 2023).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including their stereochemistry and conformations, can be elucidated using various spectroscopic techniques. For example, studies involving FT-IR, NMR, and UV-visible spectroscopy have been utilized to analyze similar compounds, providing insights into their molecular geometry, electronic properties, and hyperconjugative interactions (S. Fatma et al., 2015).
Chemical Reactions and Properties
Quinoxaline derivatives participate in a range of chemical reactions, influenced by their electronic and steric properties. Their reactivity can be explored through studies of nucleophilic substitution, cycloaddition, and other transformations relevant to the quinoxaline core. The nature of substituents significantly affects their chemical behavior and potential applications in synthesis.
Physical Properties Analysis
The physical properties of quinoxaline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. For example, crystallization studies have provided insights into intermolecular interactions and the influence of substituents on the physical properties of similar compounds (K. Kranjc et al., 2012).
Propiedades
IUPAC Name |
2,3-dimethyl-N-[(4-phenyloxan-4-yl)methyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-17(2)26-21-14-18(8-9-20(21)25-16)22(27)24-15-23(10-12-28-13-11-23)19-6-4-3-5-7-19/h3-9,14H,10-13,15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCWNAYKYKMKLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCC3(CCOCC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isobutyl-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5658963.png)

![1-(cyclobutylcarbonyl)-N-[3-fluoro-5-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5658990.png)

![ethyl 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5658999.png)


![methyl [(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B5659016.png)
![butyl 2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B5659020.png)
![1-ethyl-4-[(4-methoxypyridin-2-yl)methyl]piperazine-2,3-dione](/img/structure/B5659024.png)
![2-[2-(1H-imidazol-4-yl)ethyl]-9-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5659031.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decan-3-amine dihydrochloride](/img/structure/B5659038.png)

![1-methyl-2-oxo-8-[3-(1H-pyrazol-1-ylmethyl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659066.png)